4-Hydroxy-3,3-dimethylbutan-2-one
Overview
Description
. It is a colorless liquid that is used as a building block in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-hydroxy-3,3-dimethylbutan-2-one involves the reaction of 3-methylbutan-2-one with paraformaldehyde in the presence of trifluoroacetic acid (TFA) at 80°C for 7 hours . The mixture is then treated with an aqueous solution of sodium bicarbonate and stirred at 25°C for 12 hours to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by conducting the reaction in larger reactors and optimizing the reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-3,3-dimethylbutan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,3-dimethylbutan-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
3-Hydroxy-3-methylbutan-2-one: Similar structure but with a different position of the hydroxyl group.
4-Hydroxy-2-butanone: Lacks the additional methyl groups present in 4-hydroxy-3,3-dimethylbutan-2-one.
3,3-Dimethyl-2-butanone: Lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl functional groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis .
Biological Activity
4-Hydroxy-3,3-dimethylbutan-2-one, also known as acetoin, is a ketone with a hydroxyl group that has garnered attention for its diverse biological activities. This compound is not only significant in various industrial applications but also exhibits potential therapeutic properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H12O2. Its structure features a hydroxyl group (-OH) attached to a carbon chain with two methyl groups, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. A study published in the Journal of Applied Microbiology demonstrated that acetoin exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
In vitro studies have suggested that this compound may have anticancer properties. For instance, a study highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
- Enzyme Inhibition: Acetoin may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation in bacteria and cancer cells.
Case Studies
Safety and Toxicity
While this compound shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that the compound has a low toxicity profile when used at appropriate concentrations. However, further research is necessary to fully elucidate its safety in long-term exposure scenarios .
Properties
IUPAC Name |
4-hydroxy-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAWMXSWDGPGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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